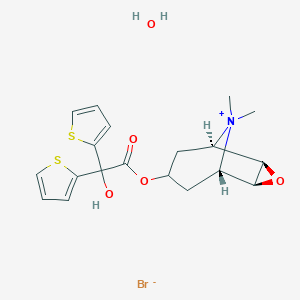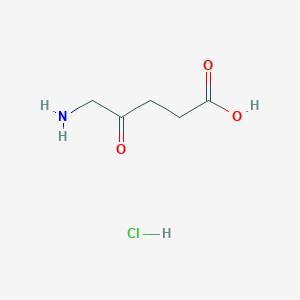
Procarbazine hydrochloride
Descripción general
Descripción
El hidrocloruro de procarbazina es un medicamento de quimioterapia utilizado principalmente para el tratamiento del linfoma de Hodgkin y ciertos cánceres cerebrales como el glioblastoma multiforme . Pertenece a la clase de los agentes alquilantes, que son conocidos por su capacidad de agregar grupos alquilo a muchos grupos electronegativos en condiciones presentes en las células . Este compuesto se usa a menudo en combinación con otros agentes quimioterapéuticos para mejorar su eficacia .
Aplicaciones Científicas De Investigación
El hidrocloruro de procarbazina tiene una amplia gama de aplicaciones en la investigación científica:
Biología: Los investigadores lo utilizan para investigar las respuestas celulares al daño del ADN y los mecanismos de reparación.
Mecanismo De Acción
El mecanismo de acción preciso del hidrocloruro de procarbazina no se comprende completamente. Se cree que ejerce sus efectos al inhibir la síntesis de ADN, ARN y proteínas . Se cree que esta inhibición ocurre a través de la transmetilación de la metionina en el ARN de transferencia, lo que interrumpe la función normal de estas macromoléculas . Además, el hidrocloruro de procarbazina puede dañar directamente el ADN mediante la alquilación, lo que lleva a la muerte celular .
Compuestos Similares:
Clormetina: Otro agente alquilante utilizado en combinación con hidrocloruro de procarbazina para tratar el linfoma de Hodgkin.
Vincristina: A menudo se utiliza junto con hidrocloruro de procarbazina en regímenes quimioterapéuticos.
Lomustina: Se utiliza en combinación con hidrocloruro de procarbazina para tratar los cánceres cerebrales.
Unicidad: El hidrocloruro de procarbazina es único en su capacidad de inhibir la síntesis de ADN, ARN y proteínas a través de la transmetilación, un mecanismo que no se observa comúnmente en otros agentes alquilantes . Este mecanismo único lo convierte en un componente valioso de los regímenes de quimioterapia combinada, mejorando la eficacia general del tratamiento del cáncer .
Análisis Bioquímico
Biochemical Properties
Procarbazine hydrochloride plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of its primary actions is the inhibition of protein, RNA, and DNA synthesis. This compound inhibits the transmethylation of methyl groups of methionine into transfer RNA (t-RNA), which is crucial for protein synthesis . This inhibition leads to the cessation of protein synthesis and consequently affects DNA and RNA synthesis. Additionally, this compound may directly alkylate and methylate DNA, causing chromosomal breaks and interfering with the replication process .
Cellular Effects
This compound exerts profound effects on various types of cells and cellular processes. It influences cell function by inhibiting the synthesis of essential macromolecules such as proteins, RNA, and DNA. This inhibition disrupts cell signaling pathways, gene expression, and cellular metabolism. Studies have shown that this compound can cause a reduction in leukocytes, platelets, and neutrophils, leading to increased susceptibility to infections . Furthermore, it has been observed to induce apoptosis (programmed cell death) in cancer cells, thereby contributing to its antineoplastic effects .
Molecular Mechanism
The molecular mechanism of this compound involves several key processes. It is metabolized primarily in the liver and kidneys, where it undergoes auto-oxidation to form an azo derivative with the release of hydrogen peroxide . This azo derivative isomerizes to the hydrazone, which, upon hydrolysis, splits into a benzylaldehyde derivative and methylhydrazine . This compound inhibits DNA, RNA, and protein synthesis by inhibiting the transmethylation of methionine into transfer RNA . Additionally, it may directly damage DNA through alkylation, leading to chromosomal breaks and interference with the replication process .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. The stability and degradation of the compound are crucial factors that influence its long-term effects on cellular function. This compound is rapidly and completely absorbed, with a half-life of approximately 10 minutes . It is metabolized primarily in the liver and kidneys, and its degradation products include hydrogen peroxide, benzylaldehyde, and methylhydrazine . Long-term studies have shown that this compound can induce genotoxic effects, such as chromosomal breaks and mutations, which may persist even after the cessation of treatment .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have shown that higher doses of this compound can lead to increased toxicity and adverse effects. In MutaMouse transgenic rodents, oral exposure to this compound at doses of 6.25, 12.5, and 25 mg/kg/day for 28 consecutive days resulted in significant dose-related induction of micronuclei in both immature and mature erythrocytes . Additionally, elevated mutant frequencies were observed in bone marrow and blood samples collected after treatment, indicating the genotoxic potential of this compound .
Métodos De Preparación
Rutas Sintéticas y Condiciones de Reacción: La síntesis del hidrocloruro de procarbazina implica la reacción de 1-metil-2-(p-isopropilcarbamoyl)bencilhidrazina con ácido clorhídrico . El proceso generalmente requiere un control preciso de la temperatura y el pH para asegurar la formación correcta de la sal de clorhidrato.
Métodos de Producción Industrial: En entornos industriales, la producción de hidrocloruro de procarbazina se escala utilizando rutas sintéticas similares pero con mecanismos de control mejorados para garantizar la pureza y el rendimiento. El proceso implica el uso de reactores grandes y el monitoreo continuo de las condiciones de reacción para mantener la consistencia .
Análisis De Reacciones Químicas
Tipos de Reacciones: El hidrocloruro de procarbazina experimenta varios tipos de reacciones químicas, incluida la oxidación, la reducción y la sustitución .
Reactivos y Condiciones Comunes:
Reducción: El compuesto puede reducirse en condiciones específicas para producir varios derivados de hidrazina.
Sustitución: Puede experimentar reacciones de sustitución donde el grupo hidrazina es reemplazado por otros grupos funcionales.
Productos Principales Formados: Los productos principales formados a partir de estas reacciones incluyen derivados azo, hidrazonas y derivados de benzaldehído .
Comparación Con Compuestos Similares
Chlormethine: Another alkylating agent used in combination with procarbazine hydrochloride for treating Hodgkin’s lymphoma.
Vincristine: Often used alongside this compound in chemotherapeutic regimens.
Lomustine: Used in combination with this compound for treating brain cancers.
Uniqueness: this compound is unique in its ability to inhibit the synthesis of DNA, RNA, and proteins through transmethylation, a mechanism not commonly seen in other alkylating agents . This unique mechanism makes it a valuable component of combination chemotherapy regimens, enhancing the overall efficacy of cancer treatment .
Propiedades
IUPAC Name |
4-[(2-methylhydrazinyl)methyl]-N-propan-2-ylbenzamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H19N3O.ClH/c1-9(2)15-12(16)11-6-4-10(5-7-11)8-14-13-3;/h4-7,9,13-14H,8H2,1-3H3,(H,15,16);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DERJYEZSLHIUKF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)C1=CC=C(C=C1)CNNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H19N3O.ClH, C12H20ClN3O | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
671-16-9 (Parent) | |
| Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID3021190 | |
| Record name | Procarbazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.76 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Procarbazine hydrochloride is a white to pale yellow crystalline powder with a slight odor. Acid to litmus. (NTP, 1992) | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Solubility |
greater than or equal to 100 mg/mL at 70.7 °F (NTP, 1992) | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
CAS No. |
366-70-1 | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Procarbazine hydrochloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=366-70-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Procarbazine hydrochloride [USAN:USP:JAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000366701 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Procarbazine hydrochloride | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=77213 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Procarbazine hydrochloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3021190 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Procarbazine hydrochloride | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.072 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XH0NPH5ZX8 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Melting Point |
433 °F (decomposes) (NTP, 1992) | |
| Record name | PROCARBAZINE HYDROCHLORIDE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/20952 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















